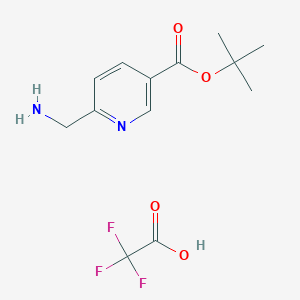

Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2361636-30-6 . It has a molecular weight of 322.28 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate tert-butyl ester, a pharmaceutical intermediate used for the synthesis of palbociclib, can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O2.C2HF3O2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8;3-2(4,5)1(6)7/h4-5,7H,6,12H2,1-3H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.28 . It is a salt with the formula OC(=O)C(F)(F)F . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Reaction Mechanisms and Synthesis

Studies have shown the utility of tert-butyl 6-(aminomethyl)pyridine-3-carboxylate in reaction mechanisms, particularly in the formation of specific pyridine derivatives when reacted with trifluoroacetic acid (TFA). For instance, Görlitzer and Baltrusch (2000) explored the reaction mechanism leading to the formation of a 9-hydroxy-β-carbolin-4-carboxylic acid derivative from a nifedipine analogue, demonstrating the role of TFA in the elimination of tert-butylester groups and the subsequent formation of pyridine derivatives (Görlitzer & Baltrusch, 2000). This highlights the compound's role in generating specific structures useful in pharmaceutical contexts.

N-Protection in Synthesis

The compound and its derivatives have been utilized in the protection strategies of amines during synthesis. Karimian and Tajik (2014) reported on the efficiency of pyridinium 2,2,2-trifluoroacetate as a catalyst for the N-tert-butoxycarbonylation of amines, demonstrating its utility in synthetic chemistry for protecting amine groups with high yields and under green conditions (Karimian & Tajik, 2014).

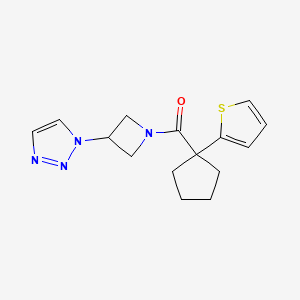

Coupling Reactions

The ability of tert-butylcarbonyl derivatives to undergo palladium-catalyzed coupling reactions has been explored, as detailed by Wustrow and Wise (1991). They synthesized a variety of substituted aryl derivatives, showcasing the compound's versatility in creating complex organic molecules (Wustrow & Wise, 1991).

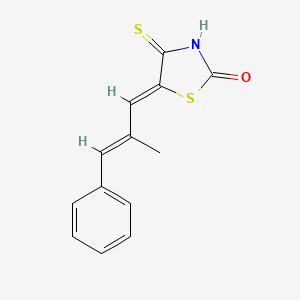

Structural and Thermal Analysis

Further research by Çolak et al. (2021) into the synthesis and characterization of specific dihydrothieno[2,3-c]pyridine derivatives highlights the structural and thermal properties of compounds synthesized from tert-butyl 6-(aminomethyl)pyridine-3-carboxylate derivatives. These studies provide insights into the molecular and crystal structures, offering potential applications in material science and pharmaceuticals (Çolak, Karayel, Buldurun, & Turan, 2021).

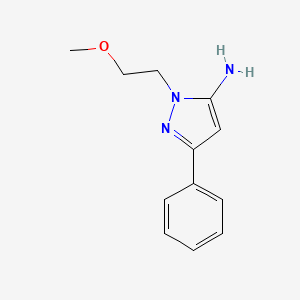

Antimalarial Activity

The research on antimalarial compounds reveals the importance of trifluoromethyl-substituted pyridine analogues, indicating the potential therapeutic applications of derivatives. Chavchich et al. (2016) explored the structure-activity relationships of these compounds, identifying a lead compound with superior in vitro and in vivo efficacy against malaria (Chavchich et al., 2016).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety and handling guidelines.

Eigenschaften

IUPAC Name |

tert-butyl 6-(aminomethyl)pyridine-3-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.C2HF3O2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8;3-2(4,5)1(6)7/h4-5,7H,6,12H2,1-3H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWZPOUNWZOFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate; trifluoroacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2682874.png)

![2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682882.png)

![6-Oxa-1-azaspiro[3.4]octan-2-one](/img/structure/B2682887.png)

![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2682891.png)

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2682892.png)

![[(1-Aminopropan-2-yl)sulfanyl]benzene](/img/structure/B2682896.png)

![5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B2682897.png)